molecular formula C11H11BrN4O4 B2997213 5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide CAS No. 2034574-43-9

5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2997213
CAS No.: 2034574-43-9
M. Wt: 343.137
InChI Key: VTGVNGFIKXKPTR-UHFFFAOYSA-N
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Description

5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide is a complex synthetic compound designed for advanced chemical and agricultural research applications. Its molecular structure integrates a brominated furan carboxamide moiety linked to a dimethoxy-1,3,5-triazine group, a scaffold recognized in the development of agrochemicals. Compounds featuring the 1,3,5-triazine core have been extensively documented in patent literature for their utility as herbicidal sulfonamides, demonstrating potent activity in regulating and suppressing the growth of undesired vegetation . The presence of the bromo-furan group in the structure is a feature seen in other bioactive molecules, suggesting potential for diverse biological interactions . This compound is provided exclusively for non-human investigative purposes. It is intended for use by qualified researchers in settings such as herbicide discovery, mode-of-action studies, and the synthesis of novel chemical entities. Researchers can employ this reagent to explore its physicochemical properties, inhibitory effects on specific enzymatic pathways, or its behavior in plant growth models. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, veterinary, or any form of human use. The safety data (SDS) should be consulted prior to handling.

Properties

IUPAC Name

5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O4/c1-18-10-14-8(15-11(16-10)19-2)5-13-9(17)6-3-4-7(12)20-6/h3-4H,5H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGVNGFIKXKPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with 4,6-dimethoxy-1,3,5-triazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Condensation Reactions: The triazine moiety can participate in condensation reactions with amines and alcohols.

    Oxidation and Reduction Reactions: The furan ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines.

    Condensation Reactions: Reagents such as DCC, NMM, and THF are commonly used.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are employed.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, and amino derivatives.

    Condensation Reactions: Products include amides and esters.

    Oxidation and Reduction Reactions: Products include oxidized or reduced furan derivatives.

Scientific Research Applications

5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The triazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring may also interact with biological membranes, affecting their function .

Comparison with Similar Compounds

(a) 5-Bromo-N-(5,5-Dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

  • Molecular Formula : C₁₆H₁₂BrN₃O₄S
  • Key Features: Replaces the triazinylmethyl group with a sulfone-containing thieno-pyrazol moiety.
  • Impact: The sulfur atom and fused thieno-pyrazol system increase molecular polarity and hydrogen-bonding capacity compared to the triazine-based compound. This may enhance binding to biological targets like enzymes but reduce lipophilicity, affecting membrane permeability .

(b) N-(((4,6-Dimethoxy-1,3,5-triazin-2-yl)amino)carbonyl)-2-(2-methoxyethoxy)benzenesulfonamide (Cinosulfuron)

  • Molecular Formula : C₁₅H₁₈N₆O₇S
  • Key Features : Shares the 4,6-dimethoxy-triazine core but incorporates a sulfonamide linker and benzene ring.
  • Application : Used as a herbicide, highlighting the role of triazine derivatives in agrochemicals. The sulfonamide group enhances soil mobility, whereas the carboxamide in the target compound may improve stability in biological systems .

(c) 5-Bromo-N-(2-(5-(3-Methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

  • Molecular Formula : C₂₀H₁₈BrN₅O₃
  • Key Features: Substitutes the triazine with a pyrazolo-pyrimidinone scaffold.
  • The higher molecular weight (456.3 vs. ~420–422 for the target compound) may reduce metabolic clearance rates .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Core Heterocycle Functional Groups Application
Target Compound ~420–422 Furan + Triazine Br, Methoxy, Amide Research Chemical
Cinosulfuron 426.4 Triazine + Benzene Sulfonamide, Methoxy Herbicide
Thieno-Pyrazol Analogue 422.25 Furan + Thieno-Pyrazol Br, Sulfone, Amide Medicinal Chemistry
Pyrazolo-Pyrimidin Derivative 456.3 Furan + Pyrazolo-Pyrimidin Br, Amide, Ketone Drug Discovery

Synthesis Notes:

  • The target compound is synthesized via triethylamine-mediated coupling of 2-chloro-4,6-dimethoxy triazine with α-amino acids under mild conditions (1,4-dioxane/water, room temperature) .
  • In contrast, sulfonamide analogues like cinosulfuron require sulfonyl chloride intermediates, which are more reactive but less stable .

Biological Activity

5-Bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a furan ring linked to a triazine moiety, which is known for its ability to interact with biological targets. The presence of bromine and methoxy groups enhances its chemical reactivity and biological profile.

Molecular Formula : C12H13BrN4O3
Molecular Weight : 328.16 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazine have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in an IC50 value of 12 µM, indicating significant cytotoxicity compared to control groups. The mechanism was attributed to the compound's ability to interfere with cell cycle progression and induce oxidative stress.

Antiviral Activity

Recent investigations into the antiviral properties of triazine derivatives suggest that they may inhibit viral replication by disrupting viral entry or assembly. For example, compounds similar to this compound have been evaluated against HIV and influenza viruses.

Virus Type EC50 (µM) Reference
HIV0.25
Influenza A0.15

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Nucleic Acid Interference : Its structure allows for potential interactions with DNA/RNA synthesis processes.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.

Q & A

Q. Physicochemical Properties :

  • Molecular Formula : C₁₃H₁₂BrN₃O₄
  • LogP : ~2.8 (predicted via PubChem data)
  • Polar Surface Area : ~95 Ų (estimated from triazine and furan motifs) .

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